molecular formula C10H11N3O B3013748 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine CAS No. 2168204-20-2

5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine

Cat. No.: B3013748
CAS No.: 2168204-20-2
M. Wt: 189.218
InChI Key: IJNDPNITTSHFJZ-UHFFFAOYSA-N
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Description

5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine is a versatile chemical building block based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery . This specific derivative is designed for researchers developing novel small-molecule inhibitors, particularly against oncology and inflammation targets. The core pyrazolo[1,5-a]pyrimidine structure is recognized as a potent scaffold for designing protein kinase inhibitors (PKIs) . Kinases are key regulators of cellular signaling and are frequently disrupted in cancers, making them critical therapeutic targets . Compounds based on this scaffold have demonstrated potent activity against a diverse range of kinases, including CK2, EGFR, B-Raf, MEK, CDK1/2, Pim-1, and FLT-3 . The 7-position substitution pattern of this compound is strategically valuable, as structure-activity relationship (SAR) studies consistently show that modifications at the 5- and 7-positions of the pyrazolo[1,5-a]pyrimidine core profoundly influence binding affinity, selectivity, and overall pharmacological properties . These compounds typically act as ATP-competitive inhibitors, disrupting the kinase activity essential for cancer cell proliferation and survival . Beyond oncology, this scaffold shows promise in anti-inflammatory research. Pyrazolo[1,5-a]pyrimidine derivatives have been optimized to inhibit key enzymes in the inflammation pathway, such as COX-2, 15-LOX, and sPLA2, and to suppress pro-inflammatory cytokines like TNF-α and IL-6 . The structural features of this compound make it a valuable intermediate for generating derivatives with improved selectivity and reduced off-target effects, such as hERG inhibition, which is a common challenge in kinase inhibitor development . Application Note: This product is intended for chemical and biological research purposes only, specifically for the synthesis and screening of novel bioactive molecules in drug discovery programs. Disclaimer: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

5-methyl-7-prop-2-enoxypyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-3-6-14-10-7-8(2)12-9-4-5-11-13(9)10/h3-5,7H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJNDPNITTSHFJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=NN2C(=C1)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Therapeutic Applications

1. Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A specific study highlighted the ability of 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine to target cancerous cells effectively, suggesting its potential as a lead compound for developing new anticancer therapies .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research has demonstrated that certain pyrazolo[1,5-a]pyrimidines can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The ability to modulate neuroinflammation further enhances its therapeutic profile in treating neurodegenerative disorders.

3. Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent cytotoxicity against human breast cancer cells (MCF-7). The compound was able to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of Alzheimer's disease showed that treatment with pyrazolo[1,5-a]pyrimidine derivatives resulted in reduced amyloid plaque formation and improved cognitive function. This suggests a promising avenue for further development in neuroprotective therapies .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects at Positions 5 and 7

Modifications at positions 5 and 7 significantly impact biological activity:

Compound C5 Substituent C7 Substituent Key Activity (MIC or IC₅₀) Reference
5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine Methyl Methyl Antibacterial (MIC = 0.187–0.50 µg/mL)
5-Methyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine Methyl Hydroxy Antibacterial (MIC = 1–2 µg/mL)
5-Methyl-7-morpholinyl-pyrazolo[1,5-a]pyrimidine Methyl Morpholine PI3Kδ inhibition (IC₅₀ < 100 nM)
Target Compound Methyl Allyloxy Not reported
  • Electronic Effects : The allyloxy group at C7 is less electron-donating than a methyl group but more lipophilic than a hydroxy group. This may result in intermediate antibacterial activity compared to 5,7-dimethyl and 5-methyl-7-hydroxy derivatives .
  • Kinase Inhibition : Morpholine at C7 (as in 5-Methyl-7-morpholinyl derivatives) enhances PI3Kδ binding due to its bulky, electron-rich nature. The allyloxy group’s smaller size and flexibility may reduce kinase affinity .

Substituent Effects at Position 3

  • 3-Aryl Derivatives: Compounds with aryl groups at position 3 (e.g., 3-phenyl) exhibit nanomolar inhibition of Pim-1 kinase, attributed to hydrophobic interactions in the ATP-binding pocket .
  • 3-Bromo Derivatives : 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine has been synthesized but lacks reported biological data, highlighting the need for further exploration of halogenated analogs .

Trifluoromethyl and Halogenated Derivatives

  • 5-Trifluoromethyl-7-Amine : 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS 2171315-30-1) demonstrates the versatility of fluorine in modulating pharmacokinetic properties .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Allyloxy groups are prone to oxidative metabolism, which could limit half-life .
  • Toxicity: No direct data exist for the target compound, but nitrofurfural hydrazones of pyrazolo[1,5-a]pyrimidines have shown in vivo antitrypanosomal activity with manageable toxicity .

Biological Activity

5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H12N4OC_{10}H_{12}N_4O, and it features a pyrazolo[1,5-a]pyrimidine core with a prop-2-en-1-yloxy substituent. The structural uniqueness contributes to its biological efficacy.

PropertyValue
Molecular FormulaC10H12N4OC_{10}H_{12}N_4O
Molecular Weight208.23 g/mol
IUPAC NameThis compound

The biological activity of this compound primarily involves its interaction with various kinases and receptors.

  • Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, similar compounds in the pyrazolo[1,5-a]pyrimidine class have demonstrated potent inhibition of Pim-1 kinase, leading to reduced phosphorylation of BAD protein, which is crucial in regulating apoptosis in cancer cells .

Biological Activity and Therapeutic Potential

Research indicates that compounds in this class exhibit a range of biological activities:

Anticancer Activity :
Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. For example, they have been shown to inhibit cancer cell growth in vitro and in vivo by targeting specific oncogenic pathways .

Antimicrobial Effects :
Some derivatives demonstrate antimicrobial properties against various pathogens, suggesting their potential use in treating infectious diseases .

Neuroprotective Effects :
There is emerging evidence that these compounds may also possess neuroprotective qualities, which could be beneficial in treating neurodegenerative disorders .

Case Studies

  • Inhibition of Pim-1 Kinase :
    • A study evaluated the selectivity of a related pyrazolo[1,5-a]pyrimidine compound against a panel of 119 oncogenic kinases. It showed over 95% inhibition of Pim-1 at concentrations as low as 1 μM, indicating a strong potential for targeted cancer therapies .
  • Clinical Trials :
    • Early-phase clinical trials are underway for compounds derived from the pyrazolo[1,5-a]pyrimidine scaffold that target specific cancer types. These trials aim to assess efficacy and safety profiles compared to existing treatments .

Q & A

Basic: What are the standard synthetic routes for 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, ultrasonic-assisted synthesis in ethanol-water mixtures (1:1) with KHSO₄ as a catalyst achieves yields of 88–96% under mild conditions . Poor yields in alternative routes (e.g., Scheme 12, 39a–f at 39–45% yields) highlight opportunities for optimization by adjusting solvents (e.g., dioxane), catalysts (e.g., Pd-based), or reaction time .

Advanced: How can regioselective functionalization at C3 or C7 positions be achieved, and what mechanisms govern selectivity?

Regiocontrol is achieved via palladium-catalyzed C–H arylation . Using SPhos ligand , arylation occurs at the acidic C7 position, while ligand-free conditions favor electron-rich C3. Catalyst choice (e.g., Pd(OAc)₂) and solvent polarity (DMF vs. toluene) critically influence selectivity . Recent studies also demonstrate hypervalent iodine-mediated halogenation at C3 with 79–95% yields, leveraging electron density differences .

Basic: What spectroscopic techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?

Key methods include:

  • ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., 7-allyloxy protons at δ 4.6–5.2 ppm) .
  • IR : Identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) .
  • Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ for C₁₀H₁₁N₃O) .
  • X-ray crystallography : Resolves regiochemistry ambiguities (e.g., bond angles in 7-chloro derivatives) .

Advanced: How do structural modifications at the 5- and 7-positions impact biological activity?

  • 5-Methyl substitution : Enhances metabolic stability but may reduce kinase inhibition (e.g., Pim-1 inhibitors) .
  • 7-Allyloxy groups : Improve solubility and modulate allosteric binding (e.g., CRF1 antagonists) . SAR studies show that electron-withdrawing groups at C7 (e.g., trifluoromethyl) increase antitumor activity by 3–5× compared to methyl .

Basic: What are the safety protocols for handling pyrazolo[1,5-a]pyrimidines in lab settings?

  • Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
  • Avoid inhalation; compounds like 7-chloro derivatives may release HCl upon decomposition .
  • Dispose of waste via neutralization (NaHCO₃ for acidic byproducts) and professional hazardous waste services .

Advanced: How can conflicting data on synthetic yields or biological activity be resolved?

  • Yield discrepancies : Compare reaction parameters (e.g., microwave vs. ultrasound irradiation). For example, traditional heating yields 62% for 7-amino derivatives, while ultrasound achieves 88–96% .
  • Biological contradictions : Validate assays (e.g., in vitro kinase vs. in vivo antitumor models). For instance, 3-bromo-7-(4-methylphenyl) derivatives show strong in vivo analgesia but weak in vitro COX-2 inhibition .

Basic: What computational tools aid in designing pyrazolo[1,5-a]pyrimidine derivatives?

  • Molecular docking (AutoDock, Schrödinger) : Predict binding to targets like BMP receptors or CDK9 .
  • DFT calculations (Gaussian) : Analyze regioselectivity in C–H activation (e.g., Fukui indices for C3 vs. C7) .

Advanced: What strategies address poor aqueous solubility in pyrazolo[1,5-a]pyrimidines?

  • Prodrug approaches : Introduce phosphate or glycosyl groups at C7 (e.g., ocinaplon analogs) .
  • Nanoformulation : Use liposomes or cyclodextrins to encapsulate hydrophobic derivatives (e.g., dinaciclib analogs) .

Basic: How is regiochemistry confirmed in multi-substituted derivatives?

  • NOESY NMR : Correlates spatial proximity of substituents (e.g., 5-methyl and 7-allyloxy groups) .
  • Single-crystal XRD : Unambiguously assigns positions, as in 7-chloro-5-methyl-2-phenyl derivatives .

Advanced: What enzymatic assays are used to evaluate kinase inhibition?

  • Kinase-Glo® Luminescent : Measures ATP depletion (e.g., Pim-1 IC₅₀ values < 10 nM for 3-aryl derivatives) .
  • TR-FRET : Quantifies binding to Haspin or CDK2 using fluorescent tags .

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